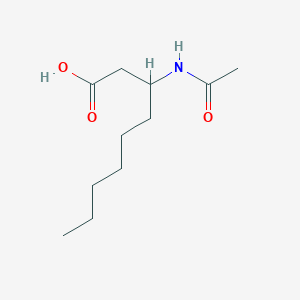![molecular formula C21H14Cl2N2O2 B5231897 2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5231897.png)
2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMXAA and is known for its anti-cancer and anti-inflammatory properties. In
Mecanismo De Acción
DMXAA activates the STING (Stimulator of Interferon Genes) pathway, which is a critical pathway in the immune system's response to viral and bacterial infections. Activation of the STING pathway leads to the production of type I interferons and other cytokines, which play a crucial role in the anti-tumor immune response. DMXAA has also been shown to inhibit the production of anti-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It induces the production of cytokines, such as IFN-α and TNF-α, which leads to the destruction of tumor blood vessels. DMXAA also activates the NF-κB pathway, which is a critical pathway in the immune system's response to infection and inflammation. In addition, DMXAA has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. DMXAA has also been shown to be effective in various types of cancers, making it a versatile compound for cancer research. However, DMXAA has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in experiments. DMXAA also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for DMXAA research. One area of research is the development of more effective formulations of DMXAA that can improve its solubility and half-life. Another area of research is the identification of biomarkers that can predict the response to DMXAA treatment in cancer patients. Additionally, DMXAA has shown promise in combination therapy with other anti-cancer drugs, and further research is needed to explore its potential in this area. Finally, DMXAA has also been shown to have anti-inflammatory properties, and future research can explore its potential in treating inflammatory diseases.
Métodos De Síntesis
DMXAA can be synthesized through a multi-step process starting from 2,3-dichlorobenzoic acid. The first step involves the conversion of 2,3-dichlorobenzoic acid into 2,3-dichlorobenzoyl chloride through reaction with thionyl chloride. The resulting compound is then reacted with 2-amino-6-methylbenzoxazole to yield 2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its anti-cancer properties. It has been found to induce tumor necrosis and inhibit tumor growth in various types of cancers, including lung, breast, and colon cancer. DMXAA works by activating the immune system and inducing the production of cytokines, which leads to the destruction of tumor blood vessels and subsequent tumor death.
Propiedades
IUPAC Name |
2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-5-10-17-18(11-12)27-21(25-17)13-6-8-14(9-7-13)24-20(26)15-3-2-4-16(22)19(15)23/h2-11H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGVKBNQGXMHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine](/img/structure/B5231822.png)

![6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5231834.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide](/img/structure/B5231840.png)



![N'-[1-(3-methoxyphenyl)ethylidene]-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5231868.png)
![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5231875.png)
![2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5231884.png)
![N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5231887.png)

![3-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5231890.png)
![(3aS*,5S*,9aS*)-5-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5231891.png)